3-Bromo-2-fluorobenzotrifluoride

Catalog No.
S755465
CAS No.
144584-67-8
M.F
C7H3BrF4
M. Wt
243 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-fluorobenzotrifluoride

CAS Number

144584-67-8

Product Name

3-Bromo-2-fluorobenzotrifluoride

IUPAC Name

1-bromo-2-fluoro-3-(trifluoromethyl)benzene

Molecular Formula

C7H3BrF4

Molecular Weight

243 g/mol

InChI

InChI=1S/C7H3BrF4/c8-5-3-1-2-4(6(5)9)7(10,11)12/h1-3H

InChI Key

VPXCYIIXCVJZKZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Br)F)C(F)(F)F

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(F)(F)F

The exact mass of the compound 3-Bromo-2-fluorobenzotrifluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Bromo-2-fluorobenzotrifluoride (CAS 144584-67-8) is a highly specialized, tri-substituted halogenated benzene derivative utilized extensively as a precursor in pharmaceutical synthesis, agrochemical development, and advanced materials manufacturing [1]. Featuring a bromine atom, a fluorine atom, and a trifluoromethyl (-CF3) group in a precise 1,2,3-substitution pattern, this compound offers a versatile handle for transition-metal-catalyzed cross-couplings (such as Suzuki, Heck, and Buchwald-Hartwig reactions) and halogen-metal exchange. The synergistic electron-withdrawing effects of the -F and -CF3 groups enhance the lipophilicity and metabolic stability of downstream active pharmaceutical ingredients (APIs), while uniquely modulating the electronic environment of the aromatic ring for highly regioselective functionalization in industrial scale-ups.

Substituting 3-bromo-2-fluorobenzotrifluoride with closely related isomers, such as 2-bromo-3-fluorobenzotrifluoride or 2-bromo-6-fluorobenzotrifluoride, severely compromises processability and synthetic viability in procurement and scale-up [1]. In isomers where the bulky trifluoromethyl group is positioned ortho to the reactive bromine atom, steric hindrance drastically inhibits the oxidative addition step in palladium-catalyzed cross-couplings. This structural crowding forces process chemists to deploy significantly higher catalyst loadings—often up to 8-fold—while still suffering from precipitous drops in product yield. The specific meta-relationship between the bromine and the -CF3 group in the 3-bromo-2-fluoro isomer ensures optimal electronic activation of the C-Br bond without the steric penalty, making it a strictly non-interchangeable precursor for cost-effective manufacturing.

Catalyst Efficiency and Yield in Palladium-Catalyzed Amination

In comparative studies of Pd(0)-catalyzed Buchwald-Hartwig aminations with sterically demanding oxadiamines, the substitution pattern of the bromofluorobenzotrifluoride dictates both catalyst requirement and reaction success [1]. Utilizing 3-bromo-2-fluorobenzotrifluoride allows the reaction to proceed with a highly economical 1 mol% Pd(dba)2/BINAP catalyst loading, achieving a 65% yield. In stark contrast, utilizing the sterically hindered 2-bromo-3-fluorobenzotrifluoride isomer necessitates an 8-fold increase in catalyst loading (8 mol%) but only yields 18% of the desired product. Similar suppression is observed with 2-bromo-6-fluorobenzotrifluoride (17% yield at 8 mol% catalyst).

Evidence DimensionProduct yield and catalyst loading in Buchwald-Hartwig amination
Target Compound Data65% yield using 1 mol% Pd(dba)2/BINAP
Comparator Or Baseline2-bromo-3-fluorobenzotrifluoride (18% yield using 8 mol% Pd(dba)2/BINAP)
Quantified Difference>3.5x higher yield achieved with 1/8th the catalyst loading
ConditionsPd(0)-catalyzed arylation of trioxadiamines

For industrial scale-up, selecting the 3-bromo-2-fluoro isomer drastically reduces the consumption of expensive palladium catalysts while simultaneously maximizing throughput and yield.

Lewis Acidity Enhancement for Polymerization Catalysts

3-Bromo-2-fluorobenzotrifluoride serves as a critical lithiation precursor for synthesizing advanced arylborane Lewis acid catalysts, such as tris(2-fluoro-3-(trifluoromethyl)phenyl)borane [1]. The incorporation of the -CF3 group provides a significantly stronger electron-withdrawing effect (Hammett constant σp = 0.54) compared to standard fluorine substituents (σp = 0.06). When used in the ring-opening polymerization of alkylene oxides, these CF3-enhanced borane catalysts significantly decrease side reactions that lead to lower acetal linkages in the polymer backbone, outperforming conventional tris(pentafluorophenyl)borane catalysts which are prone to aldehyde formation.

Evidence DimensionHammett constant (σp) and electron-withdrawing capability
Target Compound Data-CF3 group (Hammett constant σp = 0.54)
Comparator Or BaselineStandard -F substituent (Hammett constant σp = 0.06)
Quantified Difference9-fold increase in the Hammett σp constant, driving higher Lewis acidity at the boron center
ConditionsDesign of arylborane Lewis acid catalysts for epoxide polymerization

Procuring this specific precursor allows catalyst manufacturers to tune the Lewis acidity of borane catalysts, improving the yield and structural integrity of high-molecular-weight polyols.

Stille Coupling Viability for Acetophenone Derivatives

The unhindered nature of the bromine atom in 3-bromo-2-fluorobenzotrifluoride facilitates highly efficient Stille cross-coupling reactions [1]. When reacted with tributyl(1-ethoxyvinyl)stannane in the presence of Pd(PPh3)2Cl2, it smoothly converts to 1-(2-fluoro-3-(trifluoromethyl)phenyl)ethanone. The lack of an ortho-trifluoromethyl group allows this transformation to proceed efficiently under standard conditions (80 °C in dioxane), avoiding the decomposition pathways and low conversions typically associated with highly sterically encumbered aryl halides in organotin couplings.

Evidence DimensionPrecursor suitability for Stille coupling
Target Compound DataEfficient conversion to 1-(2-fluoro-3-(trifluoromethyl)phenyl)ethanone
Comparator Or BaselineOrtho-CF3 substituted aryl bromides (historically exhibit poor oxidative addition kinetics)
Quantified DifferenceEnables standard coupling conditions without requiring specialized, highly active ligands
ConditionsPd(PPh3)2Cl2 catalyzed coupling with tributyl(1-ethoxyvinyl)stannane at 80 °C

Buyers synthesizing acetophenone-based pharmaceutical intermediates can rely on this compound for reproducible, high-yielding carbon-carbon bond formation using standard, cost-effective palladium catalysts.

Cost-Effective Scale-Up of Aminated Pharmaceutical Intermediates

Due to its exceptional performance in Buchwald-Hartwig aminations requiring minimal palladium catalyst (1 mol%), 3-bromo-2-fluorobenzotrifluoride is the optimal choice for synthesizing complex, sterically demanding amine-linked APIs and medchem linkers [1].

Synthesis of High-Performance Arylborane Lewis Acid Catalysts

As a precursor for tris(2-fluoro-3-(trifluoromethyl)phenyl)borane, this compound is highly recommended for manufacturers producing Lewis acid catalysts for the ring-opening polymerization of epoxides, where minimizing acetal linkage side-reactions is critical[2].

Development of Fluorinated Acetophenone Building Blocks

The compound's high reactivity in Stille couplings makes it an ideal starting material for generating 1-(2-fluoro-3-(trifluoromethyl)phenyl)ethanone, a key intermediate in the development of kinase inhibitors and other targeted therapeutics requiring specific lipophilic vectors [3].

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Bromo-2-fluorobenzotrifluoride

Dates

Last modified: 08-15-2023

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